molecular formula C13H25NO2 B8684864 Tert-butyl 2-amino-2-cycloheptylacetate

Tert-butyl 2-amino-2-cycloheptylacetate

Cat. No. B8684864
M. Wt: 227.34 g/mol
InChI Key: ZTQUQGRSCLFRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388198B2

Procedure details

To a soln. of N-(diphenylmethylene)glycerine tert-butyl ester (6.83 mmol) and (R)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphthol[7,6,1,2-cde]azepinium bromide (6.84 μmol) in 45 mL toluene were sequentially added cycloheptyl bromide (8.2 mmol) and CsOH H2O (34.2 mmol) at −10° C. The reaction mixture was stirred at −10° C. for 10 min and then at RT for 4 days. Another portion of (R)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphthol[7,6,1,2-cde]azepinium bromide (6.84 μmol) was added and stirring was continued at RT for another 24 h. The reaction was quenched with water and extracted 3 times with DCM. The comb. org. layers were combined, conc. and the residue was redissolved in 100 mL THF. A soln. of 100 mL aq. 0.5 M citric acid soln. was added and the mixture was stirred at RT for 4 h. The mixture was concentrated to half of its volume and extracted twice with Et2O. The aqueous layer was basified with solid NaHCO3 and extracted 3 times with DCM. The comb. org. layers were dried over MgSO4 and conc. in vacuo to obtain the desired product as yellow oil.
Quantity
6.83 mmol
Type
reactant
Reaction Step One
[Compound]
Name
(R)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphthol[7,6,1,2-cde]azepinium bromide
Quantity
6.84 μmol
Type
reactant
Reaction Step Two
Quantity
8.2 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
CsOH H2O
Quantity
34.2 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
(R)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphthol[7,6,1,2-cde]azepinium bromide
Quantity
6.84 μmol
Type
reactant
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6]([CH2:8][N:9]=C(C1C=CC=CC=1)C1C=CC=CC=1)=[O:7])([CH3:4])[CH3:3].[CH:23]1(Br)[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1>C1(C)C=CC=CC=1>[C:2]([O:5][C:6](=[O:7])[CH:8]([NH2:9])[CH:23]1[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1)([CH3:4])([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
6.83 mmol
Type
reactant
Smiles
CC(C)(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
Step Two
Name
(R)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphthol[7,6,1,2-cde]azepinium bromide
Quantity
6.84 μmol
Type
reactant
Smiles
Step Three
Name
Quantity
8.2 mmol
Type
reactant
Smiles
C1(CCCCCC1)Br
Step Four
Name
CsOH H2O
Quantity
34.2 mmol
Type
reactant
Smiles
Step Five
Name
(R)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphthol[7,6,1,2-cde]azepinium bromide
Quantity
6.84 μmol
Type
reactant
Smiles
Step Six
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −10° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −10° C
WAIT
Type
WAIT
Details
at RT for 4 days
Duration
4 d
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at RT for another 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with DCM
DISSOLUTION
Type
DISSOLUTION
Details
conc. and the residue was redissolved in 100 mL THF
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to half of its volume
EXTRACTION
Type
EXTRACTION
Details
extracted twice with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried over MgSO4 and conc. in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(C(C1CCCCCC1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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